3-Allyl-4-methylaniline
Description
3-Allyl-4-methylaniline is an aromatic amine derivative featuring a benzene ring substituted with a methyl group at the 4-position and an allyl group (-CH₂-CH₂-CH₂) at the 3-position.
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
4-methyl-3-prop-2-enylaniline |
InChI |
InChI=1S/C10H13N/c1-3-4-9-7-10(11)6-5-8(9)2/h3,5-7H,1,4,11H2,2H3 |
InChI Key |
SFKWQTZYJYSUFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-4-methylaniline can be achieved through several methods. One common approach involves the alkylation of 4-methylaniline with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Allyl-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated anilines.
Scientific Research Applications
Chemistry: 3-Allyl-4-methylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, including stabilizers for plastics and rubber. Its ability to undergo various chemical transformations makes it a valuable building block in industrial chemistry.
Mechanism of Action
The mechanism of action of 3-Allyl-4-methylaniline depends on its specific application. In pharmacological contexts, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the allyl and methyl groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Research Findings and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
